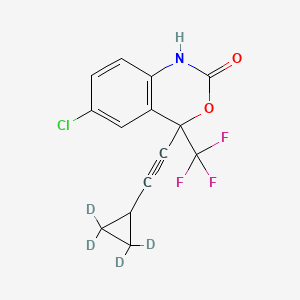
Chrysosporazine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysosporazine B is a phenylpropanoid piperazine alkaloid isolated from marine fish-derived fungi, specifically from the gastrointestinal tract of Australian mullet fish. This compound has garnered attention due to its potent inhibitory effects on P-glycoprotein, a protein associated with multidrug resistance in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chrysosporazine B is typically isolated from fungal cultures. The fungi are cultivated on solid media, such as potato dextrose agar, under optimized conditions to enhance the production of chrysosporazines. The cultivation process involves miniaturized 24-well plate profiling, UPLC-DAD, and UPLC-QTOF-MS/MS chemical profiling .
Industrial Production Methods
Industrial production of this compound is not yet established due to its recent discovery and the complexity of its biosynthesis. Current methods focus on optimizing fungal cultivation conditions to maximize yield. Precursor-directed biosynthesis has been employed to manipulate in situ biosynthetic performance and outputs .
Analyse Des Réactions Chimiques
Types of Reactions
Chrysosporazine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogs .
Applications De Recherche Scientifique
Chrysosporazine B has several scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of phenylpropanoid piperazines.
Biology: It serves as a tool to investigate the role of P-glycoprotein in multidrug resistance.
Mécanisme D'action
Chrysosporazine B exerts its effects by inhibiting P-glycoprotein, a membrane protein that pumps various substances out of cells. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. The molecular targets and pathways involved include the binding of this compound to the P-glycoprotein, leading to the inhibition of its drug efflux function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysosporazine A: Another phenylpropanoid piperazine with similar P-glycoprotein inhibitory activity.
Chrysosporazine C: A structurally related compound with distinct biological properties.
Brasiliamide A: A related compound isolated from the same fungal species with different pharmacological activities.
Uniqueness
Chrysosporazine B is unique due to its potent inhibitory effect on P-glycoprotein, which is significantly higher than that of other chrysosporazines. This makes it a valuable compound for overcoming multidrug resistance in cancer therapy .
Propriétés
Formule moléculaire |
C29H26N2O6 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
(3R,11S,11aS)-2-acetyl-3-benzoyl-11-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C29H26N2O6/c1-17(32)30-14-22-26(19-12-24(35-2)28-25(13-19)36-16-37-28)20-10-6-7-11-21(20)29(34)31(22)15-23(30)27(33)18-8-4-3-5-9-18/h3-13,22-23,26H,14-16H2,1-2H3/t22-,23-,26+/m1/s1 |
Clé InChI |
IDANOMWCBLGPHR-PLXFJCCSSA-N |
SMILES isomérique |
CC(=O)N1C[C@@H]2[C@H](C3=CC=CC=C3C(=O)N2C[C@@H]1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6 |
SMILES canonique |
CC(=O)N1CC2C(C3=CC=CC=C3C(=O)N2CC1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


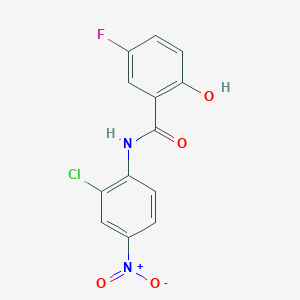
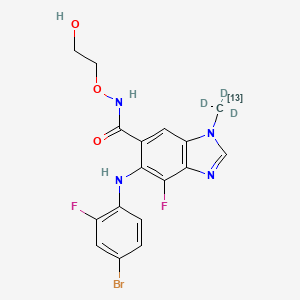
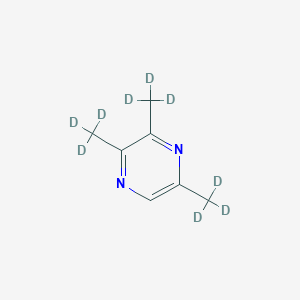
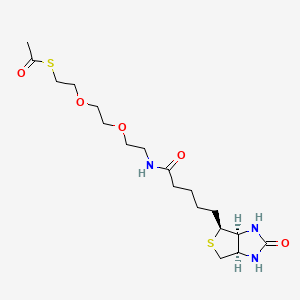
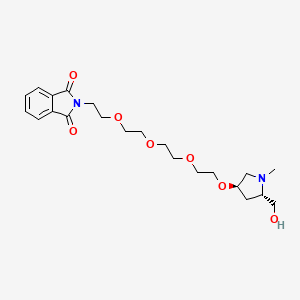
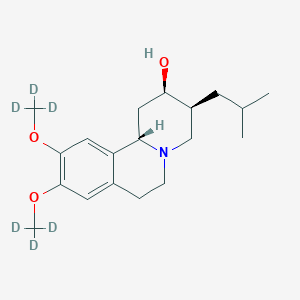
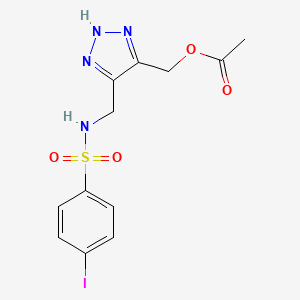

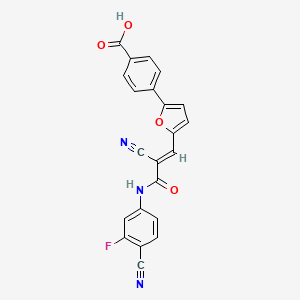


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
